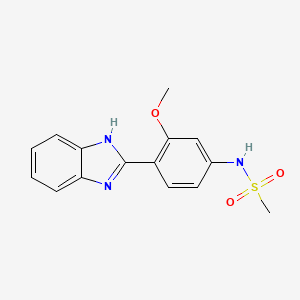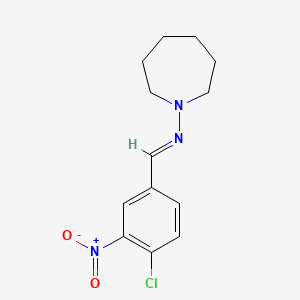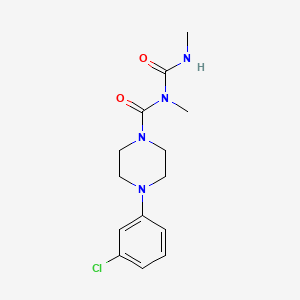
Nilotinib hydrochloride dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nilotinib hydrochloride dihydrate is a small-molecule tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML) that is resistant to imatinib. It is marketed under the brand name Tasigna and is known for its efficacy in targeting the BCR-ABL protein, a fusion protein that drives the proliferation of leukemic cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nilotinib hydrochloride dihydrate involves multiple steps, starting from the basic building blocksOne of the key steps involves the reaction of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves crystallization techniques to ensure the stability and purity of the compound. The process is designed to produce a stable crystalline form that can withstand various stress conditions, such as elevated temperatures and humidity .
Análisis De Reacciones Químicas
Types of Reactions
Nilotinib hydrochloride dihydrate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
Nilotinib hydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various proteins.
Biology: Employed in cell biology research to understand the mechanisms of cell signaling and proliferation.
Medicine: Primarily used in the treatment of chronic myelogenous leukemia, but also being investigated for other types of cancer and diseases.
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents
Mecanismo De Acción
Nilotinib hydrochloride dihydrate exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the proliferation of leukemic cells. The compound also targets other kinases, such as c-KIT and platelet-derived growth factor receptor (PDGFR), contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of CML.
Dasatinib: A multi-targeted kinase inhibitor with a broader spectrum of activity.
Bosutinib: A dual kinase inhibitor targeting both BCR-ABL and SRC family kinases.
Uniqueness
Nilotinib hydrochloride dihydrate is unique in its high specificity for the BCR-ABL protein and its ability to overcome resistance to imatinib. It also has a favorable safety profile and is effective in patients who have failed other treatments .
Propiedades
Número CAS |
923289-71-8 |
|---|---|
Fórmula molecular |
C28H27ClF3N7O3 |
Peso molecular |
602.0 g/mol |
Nombre IUPAC |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C28H22F3N7O.ClH.2H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;2*1H2 |
Clave InChI |
SDOLNFCUZATHSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


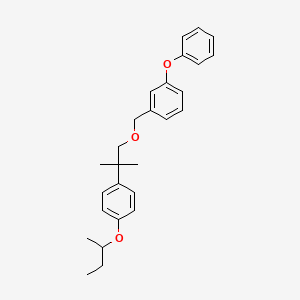

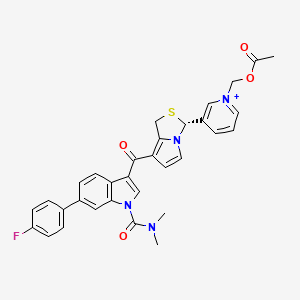
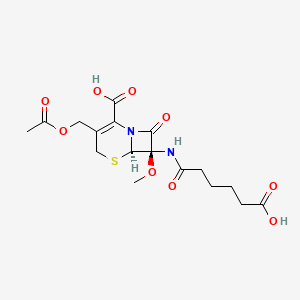




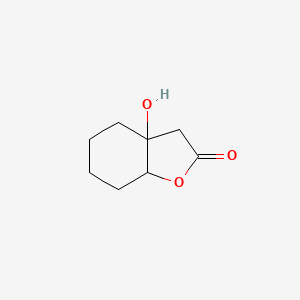
![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
